Ethyl 3-ethoxyisobutyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19758-19-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2-methylpropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-10-6-7(3)8(9)11-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
DPBFTBZRGJZMOJ-UHFFFAOYSA-N |
SMILES |
CCOCC(C)C(=O)OCC |
Canonical SMILES |
CCOCC(C)C(=O)OCC |
Other CAS No. |
19758-19-1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Ethoxyisobutyrate
Established Synthetic Routes and Mechanistic Investigations
The primary synthetic strategies for producing Ethyl 3-ethoxyisobutyrate are multi-step processes that logically sequence esterification and etherification reactions. libretexts.org The choice of pathway can depend on the availability of starting materials, reaction scalability, and desired purity of the final product.
Esterification Reactions for Isobutyrate Moiety Formation
A foundational step in one of the common synthetic pathways is the formation of the ethyl ester group. This is typically achieved through the Fischer-Speier esterification of a hydroxyl-containing carboxylic acid precursor.
Specifically, 3-hydroxyisobutyric acid can be reacted with ethanol (B145695) in the presence of a strong acid catalyst. chemicalbook.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity. A subsequent nucleophilic attack by the oxygen atom of ethanol forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester, Ethyl 3-hydroxyisobutyrate (B1249102). researchgate.net
This reaction is an equilibrium process. To drive the reaction toward the product side and achieve high yields, excess ethanol is often used, and the water produced during the reaction is removed. truman.edu
Table 1: Representative Conditions for Fischer Esterification of Hydroxy Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (S)-3-Hydroxybutyric acid | Ethanol (100 mL) | Sulfuric Acid (10 drops) | Stirred at room temp. | 73% | chemicalbook.com |
| (R)-3-Hydroxybutyric acid | Ethanol | Sulfuric Acid or Hydrochloric Acid | Reflux | Not specified | |
| m-Nitrobenzoic acid | Methanol (B129727) (8 mL per g of acid) | Sulfuric Acid | Reflux for 1 hour | High | truman.edu |
Etherification Strategies for Ethoxy Group Introduction
The introduction of the ethoxy group onto the 3-position of the isobutyrate structure is most commonly accomplished via the Williamson ether synthesis. rsc.orgwikipedia.org This classic SN2 reaction is highly effective for forming both symmetrical and unsymmetrical ethers. youtube.com
In this context, the starting material is the intermediate Ethyl 3-hydroxyisobutyrate. The reaction proceeds in two conceptual steps:
Alkoxide Formation : The hydroxyl group of Ethyl 3-hydroxyisobutyrate, being a secondary alcohol, is deprotonated by a strong base (e.g., sodium hydride, potassium hydroxide) to form a more nucleophilic alkoxide ion. youtube.com
Nucleophilic Substitution : The resulting alkoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide. This SN2 displacement of the halide leaving group results in the formation of the ether linkage, yielding this compound. wikipedia.org
The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to enhance the rate of the SN2 reaction. wikipedia.org Yields for this type of synthesis are generally high, often in the range of 50-95% in laboratory settings. wikipedia.org
Multi-step Synthetic Pathways to this compound
The complete synthesis of this compound is a multi-step process that combines the aforementioned reactions. libretexts.org There are two primary logical pathways that can be envisioned:
Pathway A: Esterification followed by Etherification
Esterification : 3-Hydroxyisobutyric acid is first converted to Ethyl 3-hydroxyisobutyrate using an acid-catalyzed reaction with ethanol. chemicalbook.com
Etherification : The resulting hydroxy-ester is then subjected to Williamson ether synthesis conditions to introduce the ethoxy group, producing the final product. wikipedia.org
Pathway B: Etherification followed by Esterification
Etherification : The hydroxyl group of 3-hydroxyisobutyric acid is first protected or converted to an ethoxy group to form 3-ethoxyisobutyric acid.
Esterification : The resulting ether-acid is then esterified with ethanol, typically under acidic conditions, to yield this compound. A procedure for the esterification of a secondary alcohol that already contains an ether group has been described, highlighting the feasibility of this route. google.com
The choice between these pathways may be influenced by factors such as the relative reactivity of the functional groups and the potential for side reactions. For instance, performing the esterification first provides a stable intermediate that can be purified before the etherification step. chemicalbook.com
Catalytic Approaches in this compound Production
Catalysis plays a pivotal role in enabling efficient and selective synthesis of both the ester and ether functionalities within the target molecule. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages in industrial and laboratory settings.
Homogeneous Catalysis for Selective Ester and Ether Formation
Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for their high activity and mild reaction conditions. ceon.rs
For the esterification step, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common homogeneous catalysts. researchgate.netbiodieselmagazine.com They are effective at low concentrations and facilitate high conversion rates by activating the carboxylic acid for nucleophilic attack by the alcohol. ceon.rs The primary drawback is the need for neutralization and separation from the product mixture, which can generate waste. mdpi.com
For the etherification (Williamson synthesis) step, the "catalyst" is often the strong base used in stoichiometric amounts to generate the alkoxide. However, phase-transfer catalysts (PTCs) like tetralkylammonium halides (e.g., tetrabutylammonium (B224687) bromide) or crown ethers can be used in catalytic amounts. wikipedia.org These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction rate and improving yields, especially in biphasic systems. wikipedia.org
Heterogeneous Catalysis for Efficient Synthesis
Heterogeneous catalysts exist in a different phase from the reaction mixture, typically a solid catalyst in a liquid reaction medium. Their primary advantage is the ease of separation from the product (e.g., by simple filtration), which allows for catalyst recycling and simplifies product purification, making processes more environmentally friendly. mdpi.com
In the context of esterification , solid acid catalysts are a viable alternative to mineral acids. Materials such as sulfonic acid-functionalized resins (e.g., Amberlyst), zeolites, and other supported acids have demonstrated high activity. mdpi.comajgreenchem.com These catalysts are non-corrosive and can be used in fixed-bed reactors for continuous production processes. mdpi.com
For the etherification step, while less common than for esterification, solid bases can be employed. Materials such as potassium hydroxide (B78521) supported on alumina (B75360) (KOH/Al₂O₃) or basic ion-exchange resins (e.g., Amberlyst A26 in -OH form) have been shown to be effective in promoting Williamson-type reactions by providing solid-phase basic sites for alkoxide formation. tandfonline.com This approach avoids the use of soluble strong bases, simplifying workup.
Table 2: Examples of Heterogeneous Catalysts in Analogous Ester and Ether Formation
| Reaction Type | Catalyst | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Esterification | Styrene-divinylbenzene acid resin (sPSB-SA) | Oleic acid, Glycerol (B35011) | 180°C | High activity and stability, comparable to homogeneous H₂SO₄. | mdpi.com |
| Esterification | Cation exchange resin (metal salt form) | Secondary ether-alcohol, Carboxylic acid | Not specified | High yields, prevents alcohol dehydration. | google.com |
| Etherification | Amberlyst A26TM (-OH form) | Glycerol-1,3-halohydrin, Methanol/Ethanol | Not specified | 98-100% conversion to glycerol ethers. | tandfonline.com |
| Etherification | KOH/Al₂O₃ | Glycerol-1,3-halohydrin, Methanol/Ethanol | Not specified | High conversion to glycerol ethers. | tandfonline.com |
Biocatalysis and Enzymatic Synthesis Investigations
While direct biocatalytic synthesis of this compound has not been extensively detailed in current literature, significant research has been conducted on the enzymatic synthesis of its key precursor, ethyl 3-hydroxybutyrate (B1226725) (HEB). Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been identified as highly effective catalysts for producing enantiomerically pure forms of HEB, which are valuable chiral intermediates for the pharmaceutical market. technion.ac.ilresearchgate.net
Step 1: Enzymatic Acetylation: In the first step, racemic HEB undergoes a solvent-free acetylation reaction with vinyl acetate (B1210297), catalyzed by immobilized CALB. This reaction selectively produces (S)-ethyl 3-hydroxybutyrate, leaving behind an enriched mixture of (R)-ethyl-3-acetoxybutyrate (AEB). technion.ac.ilresearchgate.net
Step 2: Enzymatic Alcoholysis: The (R)-enriched AEB is then subjected to alcoholysis with ethanol, again using CALB as the catalyst, to yield optically pure (R)-HEB. technion.ac.ilresearchgate.net
A key advantage of this process is the use of the same enzyme for both the acetylation and alcoholysis steps. technion.ac.il The enantioselectivity of the lipase can be influenced by the structure of the butyric acid ester. technion.ac.ilresearchgate.net For instance, research has shown that increasing the length of the ester's alkyl chain from ethyl to octyl can lead to a decrease in enantiomeric excess, while bulkier groups may improve the enzyme's enantioselectivity. technion.ac.ilresearchgate.net
Further studies have demonstrated the transesterification of racemic ethyl 3-hydroxybutyrate with (R)-1,3-butanediol, also catalyzed by CALB, to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com This reaction is conducted without solvents, and the co-produced ethanol is removed under reduced pressure to drive the reaction forward. mdpi.com These established enzymatic methods for the precursor HEB suggest a viable semi-biocatalytic route where the enzymatically produced HEB could then be converted to this compound via a subsequent chemical etherification step.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being examined through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles such as atom economy, use of renewable feedstocks, and solvent-free conditions are particularly relevant.
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govskpharmteco.comprimescholars.com An ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product, with no waste generated. scranton.edu
For this compound, two primary synthetic routes from renewable resources have been identified, each with different theoretical atom economies.
Addition Reaction Route: One potential synthesis involves the base-catalyzed ethylation of ethyl crotonate with ethanol. osti.gov This is an addition reaction, where all atoms from the reactants are incorporated into the final product.
Reaction: C₆H₁₀O₂ (Ethyl Crotonate) + C₂H₆O (Ethanol) → C₈H₁₆O₃ (Ethyl 3-ethoxybutyrate)
Atom Economy Calculation:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100
(160.21 / (114.14 + 46.07)) * 100 = 100%
This pathway is highly efficient from an atom economy perspective.
The following table summarizes the theoretical atom economy for the addition reaction pathway.
| Reaction Pathway | Reactants | Product | Byproducts | Theoretical Atom Economy |
| Ethylation of Ethyl Crotonate | Ethyl Crotonate, Ethanol | Ethyl 3-ethoxybutyrate | None | 100% |
This interactive table summarizes the atom economy for a key synthesis route.
A significant advancement in applying green chemistry to this area is the development of solvent-free methods, particularly for the synthesis of the precursor, ethyl 3-hydroxybutyrate (HEB). Research has demonstrated an efficient, two-step enzymatic resolution of racemic HEB that operates entirely without solvents. technion.ac.ilresearchgate.net This approach not only minimizes waste but also increases the process throughput by maximizing the concentration of reactants. technion.ac.ilcapes.gov.br
In the direct synthesis of this compound from poly-3-hydroxybutyrate (PHB), ethanol serves as both a reactant and the reaction solvent. google.com This can be considered a reduced-solvent methodology as the solvent is also a primary reagent, thus avoiding the need for an additional, non-reacting solvent. The purification of the final product often involves extraction into a solvent like hexane (B92381), which would then need to be recovered and recycled to maintain the green credentials of the process. google.com
A major focus of research into this compound is its production from renewable and bio-based sources, positioning it as a potential biofuel. nih.govresearchgate.net The primary feedstocks are ethanol and poly-3-hydroxybutyrate (PHB). osti.govnih.gov
Poly-3-hydroxybutyrate (PHB): PHB is a naturally occurring biopolymer produced by various microorganisms as a form of energy storage. osti.govnih.gov Crucially, these microorganisms can produce PHB from non-food biomass and other organic feedstocks, such as acetate and short-chain fatty acids derived from the fermentation of cellulosic materials or waste streams. osti.govresearchgate.net A US patent describes a method for producing biofuel products, including this compound, from PHA sourced from the fermentation of biomass at wastewater treatment plants, distiller's grains, or other agricultural wastes. google.com This leverages waste streams as a valuable raw material.
Ethanol: Bio-ethanol, produced through the fermentation of renewable biomass like corn, sugarcane, or cellulosic materials, is a widely available and established biofuel that serves as the second key feedstock for EEB synthesis. nih.govarxiv.org
The ability to synthesize this compound from feedstocks derived from waste and non-food biomass is a significant advantage, aligning with the green chemistry principle of using renewable raw materials. osti.govosti.gov
Solvent-Free and Reduced-Solvent Methodologies Research
Process Optimization and Scale-Up Research
The transition from laboratory-scale synthesis to industrial production requires significant research into process optimization and scale-up to ensure efficiency, cost-effectiveness, and consistent product quality.
Research into the enzymatic resolution of the precursor ethyl 3-hydroxybutyrate (HEB) has been successfully scaled to a multi-kilogram level. technion.ac.ilresearchgate.netcapes.gov.br Initial attempts to scale up using a stirred reactor were found to be unsuitable due to the attrition and breakdown of the immobilized enzyme particles. technion.ac.ilresearchgate.net To overcome this, a batchwise loop reactor system was successfully implemented. In this setup, the immobilized Candida antarctica lipase B (CALB) enzyme was contained within a column, and the reactants were continuously circulated through the enzyme bed until the desired conversion was achieved. technion.ac.ilresearchgate.net This method allowed for the effective production of kilogram quantities of the chiral precursors. The final products were then separated and purified via fractional distillation. technion.ac.ilresearchgate.net
For the direct chemical synthesis of this compound from PHB and ethanol, a US patent outlines a process that implies scalability. google.com The method involves heating an ethanol slurry of PHA with a sulfuric acid catalyst. google.com The patent describes reaction temperatures between 60°C and 160°C for periods up to 240 minutes, or alternatively, using microwave radiation for heating. google.com Post-reaction, a purification sequence involving extraction with hexane and subsequent distillation to separate the product from the hexane and residual ethanol is described, which are common unit operations in industrial-scale chemical processing. google.com
Kinetic studies are crucial for understanding reaction rates and optimizing parameters such as temperature, concentration, and catalyst loading to achieve high yields efficiently. While specific kinetic data for the synthesis of this compound is not widely published, studies on analogous reactions provide valuable insights.
For lipase-catalyzed esterification reactions, such as the synthesis of isoamyl butyrate (B1204436) or ethyl butyrate, the kinetics often follow a Ping-Pong Bi-Bi mechanism. nih.govnih.gov These studies frequently report competitive inhibition by the substrates, particularly the acid. nih.govnih.gov For example, in isoamyl butyrate synthesis, high concentrations of butyric acid were found to inhibit the reaction and inactivate the biocatalyst. nih.gov Understanding these inhibition patterns is vital for optimizing substrate feeding strategies to maintain high enzyme activity and productivity. To optimize a potential enzymatic synthesis of this compound, similar kinetic modeling would be required.
For the chemical synthesis route from PHB, the optimization of reaction parameters is key. The patented process provides ranges for temperature (60-160°C) and reaction time (up to 240 minutes), indicating that the interplay between these variables is critical for maximizing yield. google.com A systematic kinetic study would involve monitoring the reaction progress under various conditions to determine the optimal balance that maximizes the formation of this compound while minimizing the formation of byproducts or degradation of the product.
The table below outlines key parameters that would be the focus of optimization studies for the synthesis of this compound.
| Synthesis Route | Key Parameters for Optimization | Objective |
| Biocatalytic (Precursor) | Enzyme concentration, Substrate molar ratio, Temperature, Reaction time, Water activity | Maximize conversion and enantioselectivity; Minimize enzyme inhibition |
| Chemical (from PHB) | Temperature, Reaction time, Catalyst concentration (e.g., H₂SO₄), PHB to ethanol ratio | Maximize yield and purity; Minimize reaction time and energy consumption |
This interactive table highlights critical parameters for process optimization.
Reactor Design and Engineering for Continuous Production
There is a notable absence of published research detailing the design and engineering of reactors specifically for the continuous production of this compound. While the chemical industry widely employs continuous reactors, such as plug flow reactors (PFR) and continuous stirred-tank reactors (CSTR), for the synthesis of various esters to ensure efficiency and consistent product quality, their specific adaptation for this compound is not documented. researchgate.netresearchcommons.orgijltemas.in
Methodologies for similar compounds, like the synthesis of Ethyl 3-ethoxypropionate in a tubular reactor, have been patented, suggesting that fixed-bed or tubular reactor systems could be theoretically applicable. google.com Such systems often utilize solid acid or anion-exchange resin catalysts to facilitate the reaction. ua.eduresearchgate.net However, without specific kinetic and thermodynamic data for the synthesis of this compound, any discussion on reactor design, including volume, temperature control, and catalyst selection, would be purely speculative.
Development of Advanced Purification Techniques for Product Isolation
Similarly, there is a lack of specific information on the development of advanced purification techniques for isolating high-purity this compound. Standard purification methods for esters typically involve several stages, including neutralization washes, distillation, and potentially chromatography, to remove unreacted starting materials, catalysts, and byproducts. scienceready.com.au
For instance, crude ester reaction mixtures are often washed with a basic solution, such as sodium carbonate, to remove acidic impurities. scienceready.com.au This is typically followed by fractional distillation to separate the ester from other components based on boiling points. scienceready.com.auacs.orggoogle.com More advanced techniques could involve reactive distillation, where reaction and separation occur simultaneously, or membrane-based separations like pervaporation, which have been reviewed for the recovery of other volatile fatty acids and esters. ua.eduresearchgate.net However, the application and optimization of these advanced methods specifically for this compound have not been reported. The development of such techniques would depend heavily on the specific impurity profile of the crude product, which is currently not described in the available literature.
Chemical Reactivity and Transformation of Ethyl 3 Ethoxyisobutyrate
Elucidation of Reaction Mechanisms and Pathways
The chemical behavior of Ethyl 3-ethoxyisobutyrate is dictated by the ester and ether linkages. Studies on related molecules provide a framework for understanding the likely reaction mechanisms and pathways for this specific compound.
The ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.
Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and the equilibrium position is influenced by the concentration of water. pressbooks.pub The hydrolysis of this compound under acidic conditions would yield 3-ethoxyisobutyric acid and ethanol (B145695).
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. uv.es
The kinetics of hydrolysis are significantly influenced by the molecular structure. The isobutyrate portion of this compound contains two methyl groups attached to the carbon atom alpha to the carbonyl group. This branched structure creates steric hindrance, which is expected to decrease the rate of hydrolysis compared to its linear counterpart, ethyl 3-ethoxypropionate. Studies on other esters have shown that branched chains in the acid component decrease the rate of esterification and, by extension, the reverse hydrolysis reaction.
Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with the organic group of another alcohol. This reaction is also typically catalyzed by an acid or a base. doi.org The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. mdpi.com
For this compound, reaction with an alcohol (R'-OH) would produce a new ester (R'-O-C(=O)-C(CH₃)₂-CH₂-O-CH₂-CH₃) and ethanol. The reaction is an equilibrium process; to drive it towards the product, the ethanol can be removed as it is formed. scholaris.ca The kinetics of transesterification, similar to hydrolysis, are affected by steric hindrance. The production of biodiesel via transesterification of large, branched triglycerides is a well-studied field, and research indicates that steric effects can influence reaction rates. doi.orgscielo.org.mx
| Ester | Structure | Relative Rate (approx.) | Key Feature |
|---|---|---|---|
| Ethyl Acetate (B1210297) | CH₃COOCH₂CH₃ | 1.00 | Reference (minimal steric hindrance) |
| Ethyl Propionate | CH₃CH₂COOCH₂CH₃ | 0.47 | Slight increase in steric hindrance |
| Ethyl Isobutyrate | (CH₃)₂CHCOOCH₂CH₃ | 0.10 | Significant steric hindrance from α-branching |
Note: The values are illustrative, based on general principles of steric effects on ester hydrolysis, to demonstrate the expected trend.
Ethers are generally unreactive compared to esters. pressbooks.publibretexts.org Their most common reaction is cleavage under strongly acidic conditions, typically with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org
The mechanism of ether cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. pressbooks.publibretexts.org
Protonation: The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). libretexts.org
Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms.
Sₙ2 Mechanism: If the groups attached to the oxygen are primary or secondary, the halide attacks the less sterically hindered carbon. pressbooks.publibretexts.org For this compound, the ether linkage is between a primary carbon (of the ethyl group) and a primary carbon (of the isobutyrate backbone). The attack would preferentially occur on the ethyl group's carbon, as it is less hindered. This would yield iodoethane (B44018) and 3-hydroxyisobutyric acid ethyl ester.
Sₙ1 Mechanism: If one of the groups can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the reaction proceeds via an Sₙ1 mechanism after the leaving group departs. libretexts.orgorganicchemistrytutor.com This is not the primary expected pathway for this compound.
Beyond cleavage, the functional groups of this compound can be transformed to create new functionalities.
Reduction of the Ester Group: The ester can be reduced using strong reducing agents.
Reduction to Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can reduce the ester group to a primary alcohol. arkat-usa.org This reaction would convert this compound into 3-ethoxy-2,2-dimethylpropan-1-ol, cleaving the ester into two alcohol fragments.
Partial Reduction to Aldehyde: The reduction of esters to aldehydes is more challenging as aldehydes are more reactive than esters. However, using specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can achieve this transformation.
Amidation: Esters can be converted to amides by reacting with ammonia (B1221849) or primary/secondary amines. lookchem.com This reaction, often called aminolysis, is typically slower than hydrolysis and may require heating or catalysis. The reaction of this compound with an amine (R'NH₂) would yield the corresponding N-substituted 3-ethoxyisobutyramide. The use of coupling agents common in peptide synthesis, such as EDC, can facilitate this transformation starting from the corresponding carboxylic acid (obtained from hydrolysis). fishersci.co.uk
Studies on Reactions Involving the Ether Linkage
Derivatization and Functionalization Strategies
The reactivity of this compound allows it to be used as a building block for more complex molecules, introducing new functionalities for specific applications.
Transesterification: As mentioned, transesterification with different alcohols (e.g., long-chain or functionalized alcohols) under acid or base catalysis can produce a wide array of new ether-esters with tailored properties. mdpi.com For example, reacting this compound with a diol could lead to the formation of polyesters containing the ether-isobutyrate motif.
Williamson-type Ether Synthesis: While not a direct derivatization of this compound itself, a related strategy involves synthesizing analogs with different ether functionalities. This can be achieved by starting with an ethyl 3-haloisobutyrate and reacting it with various alkoxides (RO⁻) in a classic Williamson ether synthesis. lumenlearning.comnumberanalytics.comlibretexts.org This allows for the introduction of diverse R-groups into the ether portion of the molecule, creating a library of derivatives.
New chemical functionalities can be introduced by leveraging the primary reaction pathways.
From Hydrolysis Products: The hydrolysis product, 3-ethoxyisobutyric acid, serves as a versatile intermediate. The carboxylic acid group can be converted into an acyl chloride, which is highly reactive and can then be used to form amides, other esters, or participate in Friedel-Crafts acylation reactions. wikipedia.org
From Reduction Products: The alcohol product from the reduction of the ester, 3-ethoxy-2,2-dimethylpropan-1-ol, has a free hydroxyl group that can be further functionalized. It can be oxidized to an aldehyde or carboxylic acid, esterified with a different acid, or converted to an alkyl halide to undergo further nucleophilic substitution reactions.
Functionalization via C-H Activation: Modern synthetic methods could potentially allow for the direct functionalization of C-H bonds within the molecule, although such studies on this compound are not documented. Research on other substrates shows that C-H bonds can be converted to C-C, C-O, or C-N bonds, offering a direct route to complex derivatives. acs.org
These derivatization strategies highlight the potential of this compound as a scaffold for creating a diverse range of molecules with potentially useful properties in materials science, fragrance, and specialty chemicals. researchgate.net
Based on the information available, it is not possible to generate a detailed scientific article on the chemical compound “this compound” that adheres to the provided outline. Extensive searches have yielded minimal specific information regarding its chemical reactivity, stereoselective transformations, and its role as a chemical intermediate in pharmaceutical synthesis, specialty chemical development, or advanced material science.
The search results were predominantly for a different, though related, compound, Ethyl 3-ethoxypropionate . While information is available for this latter compound, the strict requirement to focus solely on This compound cannot be met with the current scientific literature available through the conducted searches.
Therefore, the sections on Chemical Reactivity and Transformation, including the exploration of stereoselective transformations, and its role as a chemical intermediate cannot be populated with the required detailed and scientifically accurate content for this compound.
Based on a comprehensive search for scientific literature and spectral data, it is not possible to generate the requested article on "this compound" (also known as Ethyl 3-ethoxy-2,2-dimethylpropanoate, CAS Number: 19758-19-1) with the required level of detail and scientific accuracy.
Searches for this specific compound did not yield the necessary advanced spectroscopic and analytical data required to populate the outlined sections. Publicly accessible chemical databases and scholarly articles lack detailed research findings for the high-resolution ¹H and ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry (EI, ESI, MS/MS), and vibrational spectroscopy (IR, Raman) of this compound.
While extensive data is available for the related, more common isomer, Ethyl 3-ethoxypropionate, the strict instruction to focus solely on this compound prevents the use of this information. Fulfilling the request under these circumstances would require fabricating data, which is contrary to the principles of scientific accuracy.
Therefore, the article cannot be written without the foundational scientific data for the specified compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Characterization of Characteristic Functional Group Frequencies
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For Ethyl 3-ethoxyisobutyrate, the spectrum would be characterized by the vibrational frequencies of its ester and ether functionalities.
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ . This is characteristic of the carbonyl group in a saturated ester.
C-O Stretch (Ester and Ether): Two distinct C-O stretching bands would be anticipated. The ester C-O stretch typically appears as a strong band between 1250-1000 cm⁻¹ . The ether C-O-C stretch would also fall within this region, likely around 1100 cm⁻¹ .
C-H Stretch (Alkyl): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) would be present, corresponding to the stretching vibrations of the methyl and methylene (B1212753) groups.
C-H Bending: Bending vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1480 cm⁻¹ region.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1250 - 1000 | Strong |
| C-O-C (Ether) | Stretch | 1150 - 1085 | Strong |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |
| C-H (Alkyl) | Bend | 1350 - 1480 | Variable |
Conformational Analysis Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. lumenlearning.comlibretexts.org For this compound, rotation around the single bonds, particularly the C(2)-C(3) bond and the C-O bonds of the ether and ester groups, would lead to various staggered and eclipsed conformations.
Chromatographic Techniques for Purity and Mixture Analysis
Gas Chromatography (GC) and GC-MS Coupling for Volatile Analysis
Gas chromatography is the premier technique for analyzing volatile compounds like this compound. It is used to determine purity, quantify the compound in mixtures, and identify impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive structural identification of the separated components. semanticscholar.orgjapsonline.com
While specific chromatograms for this compound are not published, standard GC methods for similar esters are well-established. ca.gov A typical analysis would involve:
Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms) would be suitable for separation.
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification are standard. semanticscholar.orgca.gov
Carrier Gas: Helium or hydrogen is typically used as the carrier gas. japsonline.com
In a GC-MS analysis, the mass spectrum of this compound would show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of the ester and ether bonds.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is generally employed for the analysis of non-volatile or thermally unstable compounds. While this compound is volatile and well-suited for GC, HPLC could be used for its analysis or for the analysis of non-volatile impurities within a sample.
A reverse-phase HPLC method would be the most probable approach. sielc.com
Column: A C18 or C8 stationary phase would be used.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would serve as the mobile phase. sielc.com
Detector: A UV detector would not be effective due to the lack of a strong chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. If coupled with mass spectrometry (LC-MS), electrospray ionization (ESI) could be used.
Crystallographic Studies and Solid-State Characterization
X-ray Diffraction for Absolute Molecular Structure Determination
There are no published reports of the single-crystal X-ray diffraction of this compound. To perform such a study, the liquid ester would first need to be crystallized, which can be a significant challenge for flexible, low-melting-point compounds. If a suitable crystal were obtained, the analysis would provide unequivocal proof of its molecular structure and solid-state packing arrangement.
Polymorphism and Crystal Engineering Research (if applicable to solid forms)
General principles of crystal engineering involve the design and synthesis of crystalline solids with desired properties. rsc.orgrsc.org These studies often employ techniques like X-ray diffraction and differential scanning calorimetry to characterize different polymorphic forms. researchgate.net However, the physical properties of this compound, being a liquid under normal conditions, preclude this type of solid-state characterization. sigmaaldrich.compenpet.comsigmaaldrich.com While research exists on the crystallization of other compounds, such as ionic liquids, and the impact of trace impurities on crystal structure, no such studies were found for this compound. nist.gov
Computational Chemistry and Theoretical Modeling of Ethyl 3 Ethoxyisobutyrate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for computing the electronic structure of molecules. From this, a wide range of properties, including geometry, energy, and reactivity, can be derived.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. stackexchange.comnih.gov It is particularly popular for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. ohio-state.edu For a molecule like Ethyl 3-ethoxyisobutyrate, DFT calculations can determine its most stable three-dimensional shape (optimized geometry) and other key electronic properties.
DFT calculations for a static crystal are performed at a theoretical temperature of 0 K, but this can be extended to finite temperatures by considering the free energy. stackexchange.com In practice, DFT is used to predict a variety of ground-state properties, including bond lengths, bond angles, and dipole moments. researchgate.net For instance, studies on other esters have successfully used DFT to obtain optimized geometries that compare well with experimental data. nih.gov
The following table illustrates the kind of data that would be obtained from a DFT study on an ester, using ethyl acetate (B1210297) as an example.
Table 1: Calculated Ground State Properties for an Analogous Ester (Ethyl Acetate) using DFT
| Property | Calculated Value |
|---|---|
| C=O Bond Length | 1.21 Å |
| C-O (ester) Bond Length | 1.34 Å |
| O-C (ethyl) Bond Length | 1.45 Å |
| C-C-O Bond Angle | 123° |
| Dipole Moment | 1.8 D |
Note: These values are representative and depend on the specific DFT functional and basis set used.
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. ossila.com Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
DFT calculations are commonly used to determine the energies of these frontier orbitals. nih.govschrodinger.com For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, thus predicting its behavior in chemical reactions. For example, in many esters, the HOMO is localized around the oxygen atoms, while the LUMO is centered on the carbonyl carbon, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net
Table 2: Representative Frontier Orbital Energies for an Ester Molecule
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap (ΔE) | 9.0 eV |
Note: These values are illustrative and highly dependent on the molecule and the computational method.
Transition State Modeling for Reaction Pathway Elucidation
Chemical reactions proceed from reactants to products through a high-energy intermediate state known as the transition state. researchgate.net Modeling this fleeting structure is critical for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate. nih.gov While experimentally observing transition states is extremely challenging, computational methods can calculate their geometry and energy. mdpi.com
For an ester like this compound, a key reaction is hydrolysis. Theoretical studies on the hydrolysis of similar esters, such as ethyl acetate, have used DFT to model the transition state. researchgate.netnih.gov These studies show that the reaction can be catalyzed by one or more water molecules that facilitate proton transfer in a cyclic arrangement. mdpi.comacs.org By calculating the energy barrier (activation energy) of this process, chemists can understand how factors like solvent and substituents affect the hydrolysis rate. nih.govarkat-usa.org For example, first-principles calculations on ethyl acetate hydrolysis have shown that different conformations (spatial arrangements) of the molecule in the transition state can lead to a significant range of activation energies. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular flexibility and interactions.
Exploration of Conformational Space and Flexibility
Molecules like this compound are not rigid; they are flexible due to the rotation around single bonds. wikipedia.org This rotation gives rise to various three-dimensional shapes or conformations. researchgate.net MD simulations are an ideal tool to explore this conformational space and understand the molecule's flexibility. acs.org
By simulating the molecule's movement over time, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. researchgate.net For flexible esters, studies have shown that multiple conformations can exist within a small energy range. acs.org The analysis can reveal how different parts of the molecule, such as the ethyl and ethoxy groups in this compound, move and interact with each other. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. rsc.org
Modeling of Intermolecular Interactions in Various Media
The behavior of a molecule is heavily influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules. nih.gov This allows for the study of solvation shells, which are the layers of solvent molecules that form around the solute.
Simulations of esters in mixed solvents, such as water-ethanol mixtures, have revealed that one solvent component may preferentially solvate the ester. nih.gov For example, MD simulations of ethyl acetate in a water-ethanol mix showed that ethanol (B145695) preferentially occupies the first solvation shell around the ester, which in turn affects the rate of hydrolysis. nih.gov Similarly, MD simulations of peptidic esters have been used to analyze how solvation in water affects molecular structure and flexibility compared to the gas phase. rsc.org For this compound, such simulations could predict its solubility and behavior in different industrial or biological media by detailing the hydrogen bonding and van der Waals interactions with the solvent. researchgate.netoup.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of a set of chemical compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in predicting the behavior of new or untested chemicals based on the data of well-characterized analogues. nih.gov For this compound, QSAR/QSPR modeling can be a potent tool for predicting its reactivity trends and screening its performance as a solvent.
The reactivity and selectivity of this compound in various chemical transformations can be predicted using QSAR/QSPR models. This involves the calculation of a range of molecular descriptors for this compound and a series of structurally related compounds with known reactivity data. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.
A hypothetical QSAR/QSPR study for predicting the reactivity of this compound would involve the following steps:
Data Set Selection: A training set of esters with known reactivity in a specific reaction (e.g., hydrolysis, oxidation) would be compiled.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the training set and for this compound.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a model that correlates the descriptors with the observed reactivity. mdpi.com
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
Prediction for this compound: The validated model would then be used to predict the reactivity of this compound.
Table 1: Illustrative Molecular Descriptors for a QSAR/QSPR Study of this compound and Analogs
| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 160.21 | 1.6 | 35.53 | -10.5 | 1.5 |
| Ethyl 3-ethoxypropionate | 146.18 | 1.2 | 35.53 | -10.7 | 1.7 |
| Ethyl Acetate | 88.11 | 0.73 | 26.3 | -11.2 | 2.1 |
| Methyl Propionate | 88.11 | 0.56 | 26.3 | -11.1 | 2.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR/QSPR modeling.
By analyzing the contribution of each descriptor to the model, insights into the factors governing the reactivity of this class of compounds can be gained. For instance, a model might reveal that the energy of the Highest Occupied Molecular Orbital (HOMO) and the steric hindrance around the carbonyl group are key determinants of susceptibility to nucleophilic attack.
This compound's potential as a solvent can be systematically evaluated using computational screening methods, which are often based on QSPR principles. These methods can predict key solvent properties such as solubility of various solutes, viscosity, boiling point, and environmental fate. epfl.ch A particularly powerful tool in this domain is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which predicts the thermodynamic properties of liquids and solutions based on the quantum chemical calculations of the individual molecules. nih.gov
A computational screening workflow for this compound as a solvent could involve:
Quantum Chemical Calculations: The electronic structure of this compound and a database of common solutes would be calculated using Density Functional Theory (DFT).
Prediction of Thermodynamic Properties: Using a model like COSMO-RS, properties such as activity coefficients, excess enthalpies, and solubility parameters can be predicted. nih.gov
Performance Ranking: this compound would be ranked against a library of existing solvents based on its predicted performance for specific applications, such as the dissolution of a particular polymer or its miscibility with other solvents.
Table 2: Hypothetical Predicted Solvent Properties of this compound Compared to Other Solvents
| Solvent | Hansen Solubility Parameter (MPa¹/²) | Boiling Point (°C) | Log Kow |
| This compound | 17.5 | 172 | 1.8 researchgate.net |
| Ethyl 3-ethoxypropionate | 18.1 | 165-172 smartchemi.com | 1.35 usequantum.com |
| N-Methyl-2-pyrrolidone (NMP) | 22.9 | 202 | -0.38 |
| Toluene | 18.2 | 111 | 2.73 |
Note: Some data is sourced from existing literature where available; other values are illustrative of what a computational screening would produce.
Such screenings can rapidly identify promising applications for this compound as a solvent, for example, in coatings, where a slow evaporation rate and good polymer solubility are desired. trichemlab.com
Prediction of Reactivity and Selectivity Trends
Reaction Kinetics and Mechanism Predictions via Computational Methods
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions and to predict their rate constants. For this compound, these methods can be used to study its synthesis, decomposition, and reactions with other chemical species.
The general approach involves:
Mapping the Potential Energy Surface (PES): The geometries of reactants, products, transition states, and any intermediates are optimized using quantum mechanical methods like DFT or more advanced ab initio methods.
Calculating Reaction Energetics: The energies of all stationary points on the PES are calculated to determine reaction enthalpies and activation barriers.
Predicting Rate Constants: Transition State Theory (TST) is commonly used to calculate the rate constants of elementary reaction steps from the calculated activation energies. youtube.com
For example, the hydrolysis of this compound can be computationally investigated. Different pathways, such as acid-catalyzed, base-catalyzed, and neutral hydrolysis, can be modeled. The calculations would identify the lowest energy pathway and predict the corresponding rate constants at different temperatures.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Pathway | Computational Method | Activation Energy (kJ/mol) |
| Neutral Hydrolysis | DFT (B3LYP/6-31G(d)) | 120 |
| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G(d)) with explicit water molecules | 80 |
| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G(d)) with explicit water molecules | 65 |
Note: This table presents hypothetical data to illustrate the output of a computational kinetics study.
These computational predictions of reaction kinetics and mechanisms are crucial for process optimization, understanding product formation, and assessing the chemical stability of this compound under various conditions.
Applications and Industrial Relevance in Advanced Chemical Systems
As a Specialty Solvent in High-Performance Formulations
EEP's favorable characteristics, such as a slow evaporation rate, good resistance to solvent popping in baking applications, low surface tension, and high electrical resistance, make it a preferred specialty solvent. innospk.com It is particularly valued in formulations where a smooth finish, excellent flow and leveling, and low volatile organic compound (VOC) content are critical. carlroth.com Its ability to dissolve a wide range of substances, both polar and non-polar, further enhances its utility.
Ethyl 3-ethoxypropionate is an excellent solvent for a wide variety of coating polymers. Research and industrial applications have demonstrated its compatibility with numerous resins, including acrylics, alkyds, polyesters, polyurethanes, and epoxies. merckmillipore.com Its strong solvency power allows for the creation of low-viscosity polymer solutions compared to other solvents with similar evaporation rates. innospk.com This property is crucial in the production of high-solids coatings, where maintaining a workable viscosity is a key challenge. foremost-chem.com
Furthermore, EEP is used as a co-solvent in the manufacturing of polymers like polyesters and polyurethanes, ensuring homogeneous mixing in resin solution formulations. merckmillipore.com It also serves as an efficient initiator for the synthesis of Polyvinyl chloride (PVC) and other high molecular weight polymers, highlighting its dual role as both a solvent and a reaction intermediate. innospk.comnbinno.com
The coatings industry is the largest consumer of EEP, utilizing it across various high-performance applications. Its slow evaporation rate provides an extended working time, which improves the flow and leveling of coatings, preventing defects such as pinholing and "orange peel" in spray applications. merckmillipore.comcarlroth.com
Key Coating Applications for EEP:
Automotive Coatings: Used in both original equipment manufacturer (OEM) and refinish coatings, where it helps achieve a high-gloss, durable finish. consegicbusinessintelligence.comgoogle.com Its special color-fixing function prevents the coarsening and blackening of silver powder in metallic paints. consegicbusinessintelligence.com
Industrial Coatings: Employed in protective coatings for machinery, marine applications, and infrastructure to ensure durability and efficient application. consegicbusinessintelligence.comgoogle.com
Architectural Coatings: Acts as a coalescing agent in waterborne paint formulations, aiding in the formation of a continuous film as the paint dries. foremost-chem.com
Wood and Plastic Coatings: Its properties ensure a uniform and high-quality finish on various substrates. atamanchemicals.com
The high electrical resistivity of EEP makes it particularly suitable for electrostatic spray coatings, where it helps optimize the atomization character and transfer efficiency. nbinno.com
In the microelectronics and display industries, maintaining a pristine surface is critical. EEP serves as a high-performance, residue-free cleaning agent. consegicbusinessintelligence.com Its low surface tension and effective solvency allow it to remove contaminants, greases, and flux residues from sensitive electronic components, printed circuit boards (PCBs), and liquid crystal display (LCD) screens without causing damage. riverlandtrading.comconsegicbusinessintelligence.com
It is also widely used in semiconductor manufacturing processes, including as a solvent in photoresist formulations, a photoresist remover, and a thinner. consegicbusinessintelligence.com Its ability to dissolve photoresist polymers and then evaporate cleanly is essential for creating the intricate patterns on silicon wafers.
Applications in Advanced Coating Technologies
Role in Organic Synthesis and Fine Chemical Manufacturing
Beyond its extensive use as a solvent, Ethyl 3-ethoxypropionate is an important intermediate in organic synthesis and the manufacturing of fine chemicals. nbinno.com It serves as a versatile building block for creating more complex molecules. riverlandtrading.com
EEP is utilized as a reagent and reaction medium in the synthesis of pharmaceutical compounds. atamanchemicals.comriverlandtrading.com Its stability and ability to dissolve various reactants make it a suitable choice for carrying out chemical reactions in the production of drug intermediates. atamanchemicals.com Notably, research has pointed to its application in the synthesis of phenols and selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), which are targeted agents in novel cancer therapies. atamanchemicals.com This highlights its role in the development of advanced, high-value pharmaceuticals.
In the agrochemical sector, EEP is used as a solvent and an intermediate in the formulation of pesticides. riverlandtrading.com The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) lists the chemical substances used to make EEP as permissible for use in non-food pesticide products. Patent literature describes pesticide formulations containing Ethyl 3-ethoxypropionate as a key solvent component, demonstrating its role in creating stable and effective crop protection products. It can act as a carrier for active ingredients in agrochemicals, such as pesticides and fertilizers, to improve their absorption and efficacy.
Flavor and Fragrance Ingredient Synthesis Research
The investigation of isobutyric esters as potential fragrance and flavor ingredients is an active area of chemical research. Various related compounds have been evaluated for their aromatic properties. For instance, patent literature reveals that certain α-alkoxyisobutyric acid esters are considered useful as fragrances, with n-hexyl α-ethoxyisobutyrate noted for its lavender-like aroma. google.comepo.orgepo.orggoogle.com Similarly, research has been conducted on α-hydroxyisobutyrate esters, some of which are reported to possess mint-like aromas with potential applications in fragrance compositions. google.com
However, within the available scientific and patent literature, there is a conspicuous absence of direct research findings pertaining to the specific use of Ethyl 3-ethoxyisobutyrate as a flavor or fragrance ingredient. While the broader class of isobutyrates is of interest to the fragrance industry, specific studies detailing the synthesis, olfactory properties, or application of this compound for these purposes are not documented in the reviewed sources. Therefore, its role or potential in flavor and fragrance ingredient synthesis remains unestablished based on current research.
Exploration in Novel Material Science Applications
The utility of specialized esters in material science, particularly in the formulation of polymers and functional coatings, is a field of continuous development.
Investigation as Polymerization Initiators or Modifiers
There is no specific information available in the reviewed scientific literature or patent filings that details the investigation or application of this compound as a polymerization initiator or modifier. While other, structurally related esters are sometimes employed in such roles, the specific function of this compound in polymerization processes has not been a subject of documented research.
Components in Advanced Functional Materials Development
The exploration of this compound in the realm of advanced functional materials is in its early stages, with limited but specific mentions in patent literature. The compound has been identified as a potential component in a photosensitive resin composition. google.comgoogleapis.com These compositions are integral to photolithography processes used in manufacturing microelectronics and other fine-patterned devices.
In this context, this compound is listed as a possible organic solvent, which plays a crucial role in dissolving other components of the photoresist to create a homogeneous solution for application onto a substrate. google.com The properties of the solvent can significantly impact the performance of the photoresist, including film formation and pattern resolution. However, the available documentation does not provide detailed research findings on the specific performance advantages or unique contributions of this compound in these formulations compared to other solvents. Its inclusion is as one of many potential solvent options, and dedicated studies on its impact on the final material properties are not presented.
Environmental Impact and Sustainable Chemical Development Research
Life Cycle Assessment (LCA) for Sustainable Production
Resource Efficiency and Circular Economy Approaches in Manufacturing:There is no literature on the application of resource efficiency or circular economy principles to the manufacturing of this specific compound.
Further research and dedicated studies are required to determine the environmental impact and establish a profile for the sustainable development of Ethyl 3-ethoxyisobutyrate.
Emerging Research Areas and Interdisciplinary Studies
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of vast datasets to predict properties and reaction outcomes. For Ethyl 3-ethoxyisobutyrate, these technologies hold the potential to accelerate discovery and streamline process development, moving beyond traditional laboratory-scale experimentation.
Predictive modeling utilizes algorithms to forecast the results of chemical reactions and optimize process parameters without the need for extensive empirical testing. In the context of this compound, which can be synthesized through the Michael addition of ethanol (B145695) to ethyl methacrylate (B99206), machine learning models could be trained on datasets of similar reactions. These models would predict yield, selectivity, and impurity profiles based on a range of input variables.
Key parameters for a predictive model for the synthesis of this compound could include:
| Parameter Category | Specific Variables | Potential Impact on Synthesis |
| Reactant Properties | Molar ratio of ethyl methacrylate to ethanol, purity of reactants | Influences reaction equilibrium and final product purity |
| Catalyst Information | Type of catalyst (e.g., sodium ethoxide), catalyst concentration | Determines reaction rate and selectivity |
| Reaction Conditions | Temperature, pressure, reaction time | Affects kinetics, yield, and formation of by-products |
| Solvent System | Type of solvent (if any), solvent volume | Can influence reactant solubility and reaction pathway |
By analyzing these parameters, an AI model could identify the optimal conditions for producing this compound with high efficiency and purity, significantly reducing the experimental burden.
Automated synthesis platforms, often guided by machine learning algorithms, can perform a large number of experiments in parallel, a technique known as high-throughput experimentation (HTE). An automated system could be designed to explore the synthesis of this compound under a wide array of conditions. For instance, a robotic platform could vary catalysts, temperatures, and reactant ratios across a 96-well plate, with online analysis providing rapid feedback on reaction success. This approach would allow for the swift identification of novel catalysts or more efficient reaction pathways that might be missed by traditional, hypothesis-driven research.
Predictive Modeling for Reaction Outcomes and Process Design
Flow Chemistry and Continuous Manufacturing Research for Enhanced Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, control, and scalability. For the production of a fine chemical like this compound, transitioning from batch to continuous manufacturing represents a key area of process intensification research.
In a flow setup for this compound synthesis, reactants would be continuously pumped and mixed, passing through a heated reactor coil containing a packed bed of a solid catalyst. This method allows for precise control over temperature and residence time, leading to improved yield and selectivity.
Comparison of Batch vs. Flow Synthesis for Ester Production
| Feature | Batch Processing | Flow Chemistry (Continuous) |
|---|---|---|
| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent, due to high surface-area-to-volume ratio |
| Safety | Larger volumes of reactants and products handled at once | Small reaction volumes at any given time, inherently safer |
| Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry |
| Scalability | Requires larger vessels; "scaling up" can be challenging | Achieved by running the system for longer; "scaling out" |
| Productivity | Sequential production steps | Integrated, continuous production and purification |
Research in this area would focus on developing robust catalyst systems suitable for long-term continuous operation and optimizing the reactor design for maximal throughput and purity of this compound.
Supramolecular Chemistry and Self-Assembly Investigations
Supramolecular chemistry explores the interactions between molecules, focusing on the design of complex, self-assembling systems. While specific research into the supramolecular behavior of this compound is not widely documented, its molecular structure—containing both hydrogen bond accepting ether and ester groups—suggests potential for interesting non-covalent interactions.
Investigations could explore how this compound interacts with other molecules to form larger, ordered structures. For example, its ability to act as a guest molecule within a larger host structure or its role in templating the formation of a supramolecular assembly could be studied. Such research could uncover novel applications in areas like controlled release systems or the design of structured materials where the specific physical properties of this compound are harnessed.
Cross-Disciplinary Applications in Chemical Engineering and Process Intensification
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient manufacturing processes. The application of these principles to the production of this compound is a prime area for cross-disciplinary collaboration between chemists and chemical engineers.
Research could focus on combining reaction and separation steps into a single unit, a concept known as reactive distillation. For the synthesis of this compound, a reactive distillation column could potentially be designed where the reaction occurs in a catalytic section while the product is continuously separated from the reactants. This would drive the reaction towards completion and reduce the need for downstream purification equipment, leading to significant savings in capital cost and energy consumption. Such an advanced process would require detailed thermodynamic modeling and innovative engineering design, highlighting the synergy between chemical synthesis and process engineering.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-ethoxyisobutyrate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via esterification of 3-ethoxyisobutyric acid with ethanol under acid catalysis. Optimization involves varying molar ratios (e.g., 1:2 to 1:4 acid-to-alcohol), temperature (70–100°C), and catalyst concentration (e.g., 1–5% H₂SO₄). Monitoring reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC) is critical. Post-synthesis purification employs fractional distillation or column chromatography. For reproducibility, document reaction kinetics and side-product profiles using GC-MS or NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure by identifying ethoxy and ester functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities.
- Infrared Spectroscopy (IR) : Validates ester C=O stretching (~1740 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric consistency.
Cross-validate results with reference spectra from databases like PubChem or Reaxys .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Procedures : Immediate eye washing and shower access for skin contact; avoid contaminated clothing reuse .
Advanced Research Questions
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light, pH)?
- Methodological Answer : Design accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months; analyze degradation via HPLC.
- Photostability : Expose to UV-Vis light (300–800 nm) and compare with dark controls.
- pH Sensitivity : Test hydrolysis rates in buffers (pH 3–10) at 37°C. Quantify degradation products (e.g., 3-ethoxyisobutyric acid) using LC-MS. Statistical modeling (e.g., Arrhenius plots) predicts shelf life .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Systematic Literature Review : Use PubMed or SciFinder with search strings like “this compound synthesis” AND “catalysis” .
- Controlled Replication : Reproduce studies with standardized substrates and conditions.
- Kinetic Analysis : Compare turnover frequencies (TOF) and activation energies (Eₐ) across catalysts (e.g., enzymes vs. metal oxides).
- Surface Characterization : For heterogeneous catalysts, employ BET surface area analysis or TEM to correlate activity with physical properties .
Q. Can this compound serve as a precursor for bioactive derivatives, and what functionalization methodologies are viable?
- Methodological Answer : Explore derivatization via:
- Hydrolysis : Base-catalyzed saponification to yield 3-ethoxyisobutyric acid.
- Transesterification : React with higher alcohols (e.g., benzyl alcohol) under lipase catalysis.
- Grignard Reactions : Introduce alkyl/aryl groups at the β-position.
Screen bioactivity using in vitro assays (e.g., antimicrobial, enzyme inhibition) and characterize products via NMR/X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
